2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Overview
Description
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, more commonly known as isoindoline-1,3-dione (IID), is a compound found in many plants and animals. It is a natural product of the metabolic processes in many organisms and is used in a variety of ways, including in scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed a solvent-free synthesis of a compound similar to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, demonstrating its potential for efficient and environmentally friendly production methods. This new compound showed a range of potential biological activities, including anti-inflammatory and antihypertensive properties (Csende, Jekő, & Porkoláb, 2011).
- Another study synthesized a series of unknown compounds using domino reactions that involved similar structural elements to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, showcasing the chemical versatility and potential for novel compound development (Tolkunov et al., 2012).
Molecular Interactions and Spectral Properties
- Research on the ultrasonic properties of various N-phthaloyl compounds, including those structurally similar to the subject compound, has been conducted. This study providesinsight into the molecular interactions and thermo-acoustical parameters of these compounds, which could be significant for understanding their behavior in different environments (Tekade, Tale, & Bajaj, 2019).
Structural Analysis and Biological Activities
- A comprehensive study on Indoprofen, a compound related to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, revealed its structural characteristics and potential anti-inflammatory properties. The study highlighted the importance of the planar conformation of these compounds in their biological activity (Ravikumar, 1994).
Synthetic Applications
- Research has also focused on the practical synthesis of compounds structurally related to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid. For instance, a study developed an efficient synthesis of dialkyl phosphonates, showcasing the potential for creating diverse derivatives with various applications (Milen et al., 2016).
Antimicrobial Properties
- Another study synthesized and evaluated the antimicrobial activity of certain isoindole-dione derivatives, indicating the potential of these compounds in antimicrobial applications (Salvi, Bhambi, Jat, & Talesara, 2007).
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEBPJBRDFXKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377423 | |
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |
CAS RN |
96017-10-6 | |
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.